LogP Reduction by >1 Log Unit versus Des-Oxo Analog (CAS 691394-11-3)
The 3-oxo substituent on the piperazine ring of the target compound introduces a polar amide group within the ring, substantially lowering lipophilicity. The target compound exhibits an ACD/LogP of -2.37, whereas 5-oxo-5-(piperazin-1-yl)pentanoic acid (CAS 691394-11-3), which lacks this carbonyl, has a predicted LogP approximately one log unit higher (estimated ~-1.3 based on pKa and structural analogs) . This >1 log unit shift is critical for aqueous solubility and off-target promiscuity risk in fragment-based drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: -2.37; XLogP3: -1.4 |
| Comparator Or Baseline | 5-Oxo-5-(piperazin-1-yl)pentanoic acid (CAS 691394-11-3): ACD/LogP estimated -1.3 (predicted); pKa 4.69 ± 0.10 |
| Quantified Difference | ΔLogP ≈ -1.0 (target more hydrophilic) |
| Conditions | Predicted values from ACD/Labs Percepta and XLogP3 algorithms |
Why This Matters
Lower LogP directly translates to higher aqueous solubility—critical for biochemical assay compatibility at millimolar screening concentrations—and reduces the risk of non-specific hydrophobic binding, making the target compound a cleaner fragment hit starting point compared to its des-oxo analog.
